

Preparation of 4-Iodobutan-1-ol via the Finkelstein Reaction: A Technical Guide

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Compound of Interest

Compound Name: 4-iodobutan-1-ol

Cat. No.: B2624619

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Abstract

This technical guide provides an in-depth overview of the synthesis of **4-iodobutan-1-ol** through the Finkelstein reaction, a cornerstone of nucleophilic substitution chemistry. This document outlines the reaction mechanism, compares starting materials, and offers detailed experimental protocols. Furthermore, it addresses potential side reactions, purification techniques, and the spectroscopic characterization of the final product. This guide is intended to be a comprehensive resource for chemists in research and development who require a practical and thorough understanding of this important synthetic transformation.

Introduction

The Finkelstein reaction is a bimolecular nucleophilic substitution (S_N2) reaction that facilitates the conversion of alkyl chlorides or bromides to alkyl iodides.^{[1][2][3]} The reaction is typically conducted using an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent, most commonly acetone.^[4] The success of the classic Finkelstein reaction is driven by the differential solubility of the halide salts in acetone. While sodium iodide is soluble in acetone, the resulting sodium chloride or sodium bromide is not, causing it to precipitate and drive the reaction equilibrium toward the formation of the alkyl iodide according to Le Châtelier's principle.^{[2][3]}

4-Iodobutan-1-ol is a valuable bifunctional molecule in organic synthesis, serving as a precursor for the introduction of a four-carbon chain with reactive sites at both ends. The primary alcohol can undergo a variety of transformations, while the carbon-iodine bond is susceptible to nucleophilic attack and cross-coupling reactions.

This guide will focus on the preparation of **4-iodobutan-1-ol** from its corresponding 4-halobutan-1-ol precursors.

Reaction Mechanism and Kinetics

The Finkelstein reaction proceeds via a classic SN2 mechanism.^{[4][5]} This is a single-step, concerted process where the iodide ion acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen leaving group from the backside.^[2] This backside attack results in an inversion of stereochemistry at the carbon center, although for the synthesis of **4-iodobutan-1-ol** from achiral precursors, this is not a primary concern.

The rate of the Finkelstein reaction is dependent on several factors, including the nature of the leaving group, the concentration of the reactants, the solvent, and the temperature.^[4]

Key mechanistic features:

- **Bimolecular Nucleophilicity:** The reaction rate is first-order in both the alkyl halide and the iodide ion.^[4]
- **Leaving Group Ability:** The facility of the reaction is highly dependent on the leaving group. For halogens, the leaving group ability follows the trend $I > Br > Cl > F$. Consequently, the conversion of 4-bromobutan-1-ol to **4-iodobutan-1-ol** is generally faster and occurs under milder conditions than the conversion of 4-chlorobutan-1-ol.
- **Solvent Effects:** The use of a polar aprotic solvent like acetone is crucial. Acetone effectively solvates the sodium cation but poorly solvates the halide anions. This leaves the iodide ion relatively "naked" and highly nucleophilic.^[4] The low solubility of NaCl and NaBr in acetone is the primary driving force for the reaction.^{[2][3]}

Starting Materials and Reagents

The primary starting materials for the synthesis of **4-iodobutan-1-ol** via the Finkelstein reaction are 4-chlorobutan-1-ol and 4-bromobutan-1-ol.

Property[6][7]	4-Chlorobutan-1-ol	4-Iodobutan-1-ol
Molecular Formula	C ₄ H ₉ ClO	C ₄ H ₉ IO
Molecular Weight	108.57 g/mol	200.02 g/mol
CAS Number	928-51-8	3210-08-0

Experimental Protocols

While a specific published protocol for the synthesis of **4-iodobutan-1-ol** is not readily available, the following procedures are adapted from established Finkelstein reaction protocols for similar primary alkyl halides.[8]

Synthesis of 4-Iodobutan-1-ol from 4-Bromobutan-1-ol

This is the preferred route due to the better leaving group ability of bromide compared to chloride.

Materials:

- 4-Bromobutan-1-ol
- Sodium iodide (anhydrous)
- Acetone (anhydrous)
- Diethyl ether
- Saturated aqueous sodium bisulfite solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium iodide (1.5 to 3.0 molar equivalents relative to the starting material) in anhydrous acetone.
- To this solution, add 4-bromobutan-1-ol (1.0 molar equivalent).
- Heat the reaction mixture to reflux and maintain for a period of 12 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A white precipitate of sodium bromide will form as the reaction proceeds.
- After the reaction is complete, cool the mixture to room temperature.
- Remove the precipitated sodium bromide by filtration.
- Concentrate the filtrate under reduced pressure to remove the majority of the acetone.
- To the residue, add water and extract the aqueous layer with diethyl ether (3 x volumes).
- Combine the organic extracts and wash with a saturated aqueous solution of sodium bisulfite to remove any traces of iodine, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **4-iodobutan-1-ol**.
- The crude product can be purified by vacuum distillation or flash column chromatography.

Synthesis of 4-Iodobutan-1-ol from 4-Chlorobutan-1-ol

The procedure is similar to the one described for 4-bromobutan-1-ol; however, due to the lower reactivity of the chloride leaving group, longer reaction times and potentially higher temperatures may be required to achieve a good yield.

Key Modifications:

- Reaction Time: Expect significantly longer reaction times, potentially up to 72 hours.[9]
- Temperature: Maintaining a steady reflux is critical.

- **Monitoring:** Careful monitoring of the reaction progress is essential to determine the point of completion.

Potential Side Reactions

The most significant side reaction in the synthesis of **4-iodobutan-1-ol** is the intramolecular Williamson ether synthesis, which leads to the formation of tetrahydrofuran (THF).^{[10][11]}

This intramolecular cyclization can be promoted by basic conditions. Although the Finkelstein reaction is typically carried out under neutral conditions, any residual base or the slight basicity of the iodide salt could potentially facilitate this side reaction, especially at elevated temperatures.

Strategies to Minimize THF Formation:

- **Anhydrous Conditions:** Ensure all reagents and solvents are thoroughly dried, as water can affect the reaction.
- **Neutral pH:** The reaction should be maintained under neutral conditions. If necessary, a non-nucleophilic, mild acid scavenger could be employed, though this is not typical for a standard Finkelstein reaction.
- **Temperature Control:** Avoid excessive heating, as higher temperatures can favor the intramolecular cyclization.

Purification and Characterization

Purification

The crude **4-iodobutan-1-ol** obtained after the workup can be purified by either vacuum distillation or flash column chromatography.^[12]

- **Vacuum Distillation:** This method is effective for removing non-volatile impurities and is suitable for larger-scale purifications.^[12] Due to the relatively high boiling point of **4-iodobutan-1-ol**, vacuum distillation is necessary to prevent decomposition.
- **Flash Column Chromatography:** This technique provides excellent separation from closely related impurities.^[12] A neutral stationary phase, such as neutral alumina, or deactivated

silica gel (pre-treated with a non-nucleophilic base like triethylamine) is recommended to avoid degradation of the iodoalkane on the acidic surface of standard silica gel.^[12]

Spectroscopic Characterization

The following data is based on predicted values and data from analogous compounds, as experimentally obtained spectra for **4-iodobutan-1-ol** are not widely available in the literature.
^[5]^[13]

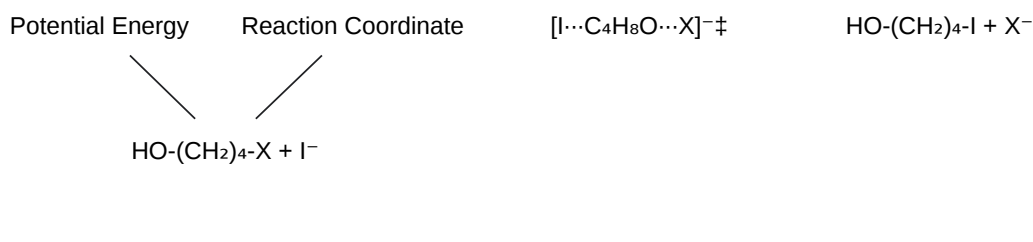
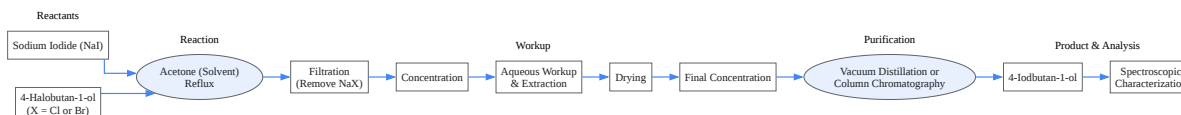
Spectroscopic Data (Predicted)	
¹ H NMR (CDCl ₃)	δ (ppm)
-CH ₂ -I	~3.2 (t)
-CH ₂ -CH ₂ -I	~1.9 (m)
-CH ₂ -CH ₂ -OH	~1.6 (m)
-CH ₂ -OH	~3.6 (t)
-OH	Variable
¹³ C NMR (CDCl ₃)	δ (ppm)
-CH ₂ -I	~7
-CH ₂ -CH ₂ -I	~34
-CH ₂ -CH ₂ -OH	~30
-CH ₂ -OH	~62
Mass Spectrometry (MS)	m/z
Molecular Ion [M] ⁺	200
Loss of H ₂ O [M-18] ⁺	182
Loss of I [M-127] ⁺	73
Infrared (IR)	cm ⁻¹
O-H stretch (broad)	~3350
C-H stretch	~2900-3000
C-I stretch	~500-600

Safety and Handling

4-Iodobutan-1-ol should be handled with care in a well-ventilated fume hood. Alkyl iodides are generally considered to be toxic and potential carcinogens.^[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Logical and Experimental Workflows

Finkelstein Reaction Workflow



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